molecular formula C15H13N3O3S2 B5521682 MFCD03621261

MFCD03621261

Cat. No.: B5521682
M. Wt: 347.4 g/mol
InChI Key: OOKJBOMIRRNBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “MFCD03621261” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD03621261” involves specific reaction conditions and reagents. The detailed synthetic routes are crucial for producing this compound with high purity and yield. Industrial production methods often optimize these routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: “MFCD03621261” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions, leading to the formation of significant products.

Scientific Research Applications

Comprehensive Description: “MFCD03621261” finds applications in multiple scientific domains, including chemistry, biology, medicine, and industry. Its unique properties make it valuable for research and practical applications, contributing to advancements in these fields.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which “MFCD03621261” exerts its effects involves specific molecular targets and pathways. Understanding these mechanisms is crucial for leveraging its potential in various applications.

Comparison with Similar Compounds

Highlighting Uniqueness: Comparing “MFCD03621261” with similar compounds helps highlight its unique properties and advantages

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-21-11-6-4-10(5-7-11)18-14(12-3-2-8-22-12)16-17-15(18)23-9-13(19)20/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKJBOMIRRNBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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